molecular formula C8H11FN2O B1474559 2-[(2-Fluoropyridin-4-yl)(methyl)amino]ethan-1-ol CAS No. 1566855-76-2

2-[(2-Fluoropyridin-4-yl)(methyl)amino]ethan-1-ol

Cat. No.: B1474559
CAS No.: 1566855-76-2
M. Wt: 170.18 g/mol
InChI Key: VGCNPMIHFKKRSM-UHFFFAOYSA-N
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Description

“2-[(2-Fluoropyridin-4-yl)(methyl)amino]ethan-1-ol” is a chemical compound that can be purchased from various suppliers . It is related to the class of compounds known as fluoropyridines .


Synthesis Analysis

The synthesis of fluoropyridines, including compounds similar to the one , has been a topic of interest in recent literature . The Baltz-Schiemann reaction, for example, has been applied for the synthesis of 2-amino-5-fluoropyridine, which is a starting material for the synthesis of other compounds .

Scientific Research Applications

Fluorescent Probes for β-Amyloids

A study detailed the synthesis of a fluorescent probe for β-amyloids, aiming at the molecular diagnosis of Alzheimer’s disease. The probe was synthesized using a catalytic acylation process, and its binding affinity towards Aβ(1–40) aggregates in vitro was significantly high, suggesting its potential as a powerful tool for Alzheimer’s diagnosis (Fa et al., 2015).

Novel Synthesis Pathways for 4-Fluoropyridines

Another research focused on developing a novel synthetic pathway to produce 4-fluoropyridines with potential applications in pharmaceuticals and materials science. The process involved esterification of 2-fluoroallylic alcohols and succeeded through several rearrangement reactions, highlighting a new method for synthesizing substituted pyridines (Wittmann et al., 2006).

Nucleoside Analogue Development

Research on a nucleoside analogue demonstrated the synthesis of a compound with fluorine substituting the O2 carbonyl of deoxycytidine, indicating its potential use in therapeutic applications. This study provides insights into the development of novel nucleoside analogues with potential biomedical applications (Sun et al., 2006).

Synthesis for Alzheimer's Disease Treatment

Another significant study focused on the efficient synthesis of a potent BACE1 inhibitor for the potential treatment of Alzheimer's Disease. This research outlines a new method for synthesizing a key molecule, highlighting its relevance in developing treatments for neurodegenerative diseases (Zhou et al., 2009).

Future Directions

Fluoropyridines, including compounds similar to “2-[(2-Fluoropyridin-4-yl)(methyl)amino]ethan-1-ol”, have been the subject of ongoing research due to their interesting properties and potential applications . They have been used in the development of new agricultural products and pharmaceuticals . The interest towards the development of fluorinated chemicals has been steadily increasing .

Properties

IUPAC Name

2-[(2-fluoropyridin-4-yl)-methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2O/c1-11(4-5-12)7-2-3-10-8(9)6-7/h2-3,6,12H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCNPMIHFKKRSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=CC(=NC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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